1-(2-Chloro-6-fluorophenyl)propan-1-amine
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Overview
Description
1-(2-Chloro-6-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11ClFN. It is a derivative of phenylpropanamine, characterized by the presence of chlorine and fluorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Halogen atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-fluorophenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
1-(2-Chloro-6-fluorophenyl)propan-2-amine: Similar structure but with the amine group on the second carbon.
Uniqueness
1-(2-Chloro-6-fluorophenyl)propan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPHOMUTQLDOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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